molecular formula C29H38NO6P B1494083 Ethyl 6-[(2-Cyanoethoxy)(4,4-diphenylcyclohexyloxy)phosphoryloxy]hexanoate CAS No. 572913-59-8

Ethyl 6-[(2-Cyanoethoxy)(4,4-diphenylcyclohexyloxy)phosphoryloxy]hexanoate

Cat. No.: B1494083
CAS No.: 572913-59-8
M. Wt: 527.6 g/mol
InChI Key: GVQOELYSOIYIGR-UHFFFAOYSA-N
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Description

Ethyl 6-[(2-Cyanoethoxy)(4,4-diphenylcyclohexyloxy)phosphoryloxy]hexanoate is a useful research compound. Its molecular formula is C29H38NO6P and its molecular weight is 527.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Ethyl 6-[(2-Cyanoethoxy)(4,4-diphenylcyclohexyloxy)phosphoryloxy]hexanoate plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain phosphatases and kinases, influencing their activity. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the enzyme. This binding can lead to either inhibition or activation of the enzyme, depending on the specific context of the reaction .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving the phosphorylation of proteins. This compound can alter gene expression by modulating transcription factors and other regulatory proteins. Additionally, it affects cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of key metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key steps. Upon entering the cell, it binds to specific target proteins, such as kinases and phosphatases, through its phosphoryloxy group. This binding can result in the inhibition or activation of these enzymes, leading to downstream effects on cellular signaling pathways. Furthermore, the compound can influence gene expression by interacting with transcription factors, thereby altering the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under controlled conditions, but it can degrade when exposed to light, moisture, or heat. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, toxic or adverse effects, such as organ damage or metabolic disturbances, have been reported .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are responsible for its biotransformation. This interaction can lead to the formation of various metabolites, some of which may have biological activity. The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its accumulation in certain cellular compartments. The compound’s distribution can influence its overall activity and effectiveness in biochemical reactions .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic enzymes. This localization is essential for the compound’s role in regulating cellular processes .

Properties

IUPAC Name

ethyl 6-[2-cyanoethoxy-(4,4-diphenylcyclohexyl)oxyphosphoryl]oxyhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38NO6P/c1-2-33-28(31)17-10-5-11-23-34-37(32,35-24-12-22-30)36-27-18-20-29(21-19-27,25-13-6-3-7-14-25)26-15-8-4-9-16-26/h3-4,6-9,13-16,27H,2,5,10-12,17-21,23-24H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVQOELYSOIYIGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCOP(=O)(OCCC#N)OC1CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

572913-59-8
Record name Ethyl 6-[(2-Cyanoethoxy)(4,4-diphenylcyclohexyloxy)phosphoryloxy]hexanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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